molecular formula C12H12FN5O2S B2607690 5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380062-63-3

5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2607690
CAS No.: 2380062-63-3
M. Wt: 309.32
InChI Key: JXGRDPDFGCAMRY-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorine atom and a piperidinyl-oxy group linked to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids under acidic conditions.

    Piperidinyl-oxy Group Attachment: The piperidinyl-oxy group is introduced through nucleophilic substitution reactions, where piperidine derivatives react with halogenated intermediates.

    Final Coupling: The final step involves coupling the thiadiazole-piperidine intermediate with a fluorinated pyrimidine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine-substituted pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. The fluorine atom and thiadiazole moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring and a thiadiazole-piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2S/c13-8-5-14-12(15-6-8)20-9-1-3-18(4-2-9)11(19)10-7-21-17-16-10/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGRDPDFGCAMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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